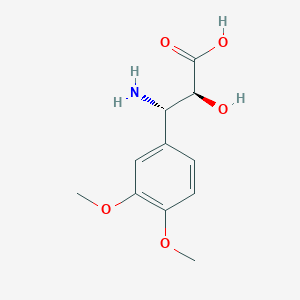

(2S,3S)-3-amino-3-(3,4-dimethoxyphenyl)-2-hydroxypropanoic acid

Description

(2S,3S)-3-Amino-3-(3,4-dimethoxyphenyl)-2-hydroxypropanoic acid is a chiral amino acid derivative characterized by:

- Stereochemistry: Two defined stereocenters at positions 2 (S) and 3 (S).

- Functional groups: A carboxylic acid (-COOH), a β-hydroxy group (-OH), and an α-amino group (-NH₂).

- Aromatic substitution: A 3,4-dimethoxyphenyl ring, providing electron-donating methoxy (-OCH₃) groups.

Properties

IUPAC Name |

(2S,3S)-3-amino-3-(3,4-dimethoxyphenyl)-2-hydroxypropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO5/c1-16-7-4-3-6(5-8(7)17-2)9(12)10(13)11(14)15/h3-5,9-10,13H,12H2,1-2H3,(H,14,15)/t9-,10-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXOLAAHVRBTUCR-UWVGGRQHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(C(C(=O)O)O)N)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)[C@@H]([C@@H](C(=O)O)O)N)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50376181 | |

| Record name | (2S,3S)-3-amino-3-(3,4-dimethoxyphenyl)-2-hydroxypropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50376181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959580-88-2 | |

| Record name | (2S,3S)-3-amino-3-(3,4-dimethoxyphenyl)-2-hydroxypropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50376181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-3-amino-3-(3,4-dimethoxyphenyl)-2-hydroxypropanoic acid typically involves the use of chiral catalysts and specific reaction conditions to ensure the correct stereochemistry. One common method involves the asymmetric hydrogenation of a suitable precursor, such as a substituted pyridine, using a chiral rhodium or palladium catalyst . The reaction is carried out under mild conditions, often in the presence of a base to neutralize any acidic by-products.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to introduce tert-butoxycarbonyl groups into the molecule, facilitating the synthesis of the desired product . This method is advantageous due to its scalability and sustainability.

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-3-amino-3-(3,4-dimethoxyphenyl)-2-hydroxypropanoic acid can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitric acid for nitration, bromine for bromination.

Major Products Formed

Oxidation: Formation of a ketone or aldehyde derivative.

Reduction: Formation of a primary or secondary amine.

Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

(2S,3S)-3-amino-3-(3,4-dimethoxyphenyl)-2-hydroxypropanoic acid has numerous applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

Biology: Studied for its potential role in enzyme inhibition and protein interactions.

Industry: Utilized in the development of novel materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of (2S,3S)-3-amino-3-(3,4-dimethoxyphenyl)-2-hydroxypropanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access . Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Table 1: Structural and Physicochemical Comparison

Key Research Findings and Functional Insights

a. Substituent Effects on Reactivity and Stability

- Alkaline conditions may destabilize the dimethoxyphenyl moiety, as seen in lignin model compounds undergoing β-O-4 bond cleavage .

- Fluorinated Analogs : The 3-fluorophenyl derivative () exhibits enhanced metabolic stability due to fluorine’s resistance to enzymatic degradation. Fluorine’s electronegativity also polarizes the aromatic ring, influencing receptor binding .

- Hydroxylated Analogs: The dihydroxyphenyl variant () is more hydrophilic but susceptible to oxidation, forming quinones or reactive intermediates .

Biological Activity

(2S,3S)-3-amino-3-(3,4-dimethoxyphenyl)-2-hydroxypropanoic acid (often abbreviated as ADHP) is a compound with significant implications in pharmaceutical and biochemical research. This article explores its biological activity, applications, and relevant case studies.

- Molecular Formula : C₁₁H₁₅N₁O₄

- Molecular Weight : 241.24 g/mol

- CAS Number : 34841-09-3

ADHP is primarily recognized for its role as a building block in the synthesis of novel drugs targeting neurological disorders. Its structural features allow it to interact with various biological pathways, particularly those involved in amino acid metabolism and neurotransmission.

Neuroprotective Effects

Research indicates that ADHP exhibits potential neuroprotective properties. It is being investigated for its ability to mitigate neurodegeneration associated with diseases such as Alzheimer's and Parkinson's. The compound may influence pathways related to oxidative stress and neuronal survival.

Applications in Research

-

Pharmaceutical Development :

- ADHP is utilized in the synthesis of therapeutics aimed at neurological conditions.

- It serves as a precursor for compounds that modulate neurotransmitter systems.

-

Biochemical Research :

- Studies focus on its role in amino acid metabolism.

- Understanding metabolic pathways can reveal insights into various health conditions.

-

Analytical Chemistry :

- Employed as a standard in chromatographic techniques for quantifying similar compounds in complex mixtures.

Case Study 1: Neuroprotective Potential

A study published in Heterocycles highlighted the synthesis of ADHP derivatives and their evaluation for neuroprotective activity. The results showed that certain derivatives significantly reduced neuronal cell death in vitro when exposed to oxidative stress conditions, indicating their potential as therapeutic agents against neurodegenerative diseases .

| Compound | Neuroprotective Activity | Reference |

|---|---|---|

| ADHP Derivative 1 | Significant reduction in cell death | |

| ADHP Derivative 2 | Moderate reduction in cell death |

Case Study 2: Metabolic Pathway Insights

Research conducted by Kyushu University explored the metabolic pathways influenced by ADHP. The findings suggested that ADHP plays a crucial role in modulating the activity of enzymes involved in amino acid metabolism, thereby impacting overall metabolic health .

Q & A

Basic Research Questions

Q. How can the stereochemistry of (2S,3S)-3-amino-3-(3,4-dimethoxyphenyl)-2-hydroxypropanoic acid be experimentally verified?

- Methodological Answer : Use X-ray crystallography to resolve absolute configuration or employ chiral HPLC with a cellulose-based column (e.g., Chiralpak® IA) to separate enantiomers. Compare retention times with synthetic standards. Nuclear Overhauser Effect (NOE) NMR experiments can also confirm spatial arrangements of substituents .

Q. What synthetic strategies are recommended for obtaining high-purity (>98%) (2S,3S)-configured product?

- Methodological Answer : Utilize asymmetric catalysis with Evans oxazaborolidine catalysts to control stereochemistry. Post-synthesis, purify via recrystallization in ethanol/water (3:1 v/v) or preparative HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient). Monitor optical rotation ([α]²⁵_D) to confirm enantiomeric excess .

Q. How can the compound’s solubility and stability be optimized for in vitro assays?

- Methodological Answer : Solubility screening in DMSO (50 mM stock) with sonication (30 min, 40°C) is recommended. For aqueous stability, buffer solutions (pH 7.4 PBS) should contain 0.01% EDTA to chelate metal ions that may catalyze degradation. Store lyophilized at -80°C under argon .

Advanced Research Questions

Q. What analytical techniques resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. activation)?

- Methodological Answer : Perform kinetic assays (e.g., Michaelis-Menten) under standardized conditions (25°C, pH 7.4) with controls for off-target effects. Use surface plasmon resonance (SPR) to measure binding affinity (KD) and isothermal titration calorimetry (ITC) to assess thermodynamic parameters. Cross-validate with siRNA knockdown models .

Q. How can computational modeling predict interactions between the compound and CYP450 isoforms?

- Methodological Answer : Dock the compound into CYP3A4/2D6 active sites (PDB IDs: 1TQN, 3QM4) using AutoDock Vina. Apply molecular dynamics (MD) simulations (AMBER22, 100 ns) to assess binding stability. Validate predictions with cytochrome P450 inhibition assays (e.g., luminescent CYP-Glo™) .

Q. What strategies mitigate oxidative degradation of the 3,4-dimethoxyphenyl moiety during long-term storage?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.